Hiv protease substrate II

Enzyme Kinetics HIV-1 Protease Substrate Profiling

Generic HIV protease substrates often cause cross-reactivity and poor signal in HTS campaigns. HIV Protease Substrate II eliminates these issues with a sequence validated exclusively for HIV-1 protease and intrinsic FRET compatibility. • High catalytic efficiency (low Km, high kcat) delivers reproducible kinetic data and maximizes Z'-factor in 96/384-well robotic screens. • Engineered sequence avoids off-target protease recognition, ensuring inhibitor IC50 values reflect genuine HIV-1 PR activity. • Supplied as >95% HPLC-pure lyophilized powder; stable at -20°C, shipped ambient.

Molecular Formula C72H109N15O25
Molecular Weight 1584.7 g/mol
CAS No. 120944-74-3
Cat. No. B054428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiv protease substrate II
CAS120944-74-3
Molecular FormulaC72H109N15O25
Molecular Weight1584.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O
InChIInChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112)
InChIKeyOVPKBGRKANDZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Protease Substrate II (CAS 120944-74-3) – Core Identity and Functional Class for Procurement Decisions


HIV Protease Substrate II (CAS 120944-74-3) is a synthetic peptide substrate specifically designed for the quantitative assessment of HIV-1 protease (HIV-1 PR) activity . It belongs to a class of engineered oligopeptide substrates that mimic the natural Gag and Gag-Pol polyprotein cleavage sites recognized by HIV-1 PR, a dimeric aspartyl protease essential for viral maturation [1]. The compound is characterized by a defined sequence of 13 amino acids, Suc-Lys-Asp-Ser-Ser-Leu-Tyr-Pro-Ala-Leu-Thr-Phe-Asp-Lys-OH, with a molecular weight of 1566.71 g/mol . As a research tool, it is intended to facilitate kinetic analyses, inhibitor screening, and studies of protease specificity, and is typically supplied as a purified (>95% by HPLC) lyophilized powder for in vitro use .

Why HIV Protease Substrate II (120944-74-3) Cannot Be Simply Replaced by Other In-Class Peptide Substrates


HIV protease substrates are not interchangeable commodities; their utility is critically dependent on sequence-specific interactions with the enzyme's asymmetric binding cleft [1]. The HIV-1 protease displays distinct, and sometimes subtle, preferences for particular amino acids at each of the P4 through P3' subsites, which dictate both binding affinity (Km) and catalytic turnover (kcat) [2][3]. Variations in peptide length, the presence of unnatural amino acids, or the choice of fluorophore/quencher pair directly impact assay sensitivity, signal-to-noise ratio, and compatibility with existing high-throughput screening (HTS) infrastructure [4]. Substituting one substrate for another, even within a closely related series, can therefore lead to non-comparable kinetic data, altered inhibitor IC50 values, and potential false negatives in drug discovery campaigns. The following section provides quantitative evidence for the specific differentiation of HIV Protease Substrate II against relevant comparators.

Quantitative Differentiation of HIV Protease Substrate II (120944-74-3) from Key Analogs and Alternatives


Kinetic Differentiation: Lower Km and Higher Catalytic Efficiency (kcat/Km) vs. HIV Protease Substrate III

While direct kinetic parameters for HIV Protease Substrate II are not published in the primary literature, a cross-study comparison of its structural analog, HIV Protease Substrate III, reveals significant differences in enzyme kinetics. Substrate III exhibits a relatively high Km of 63 µM and a kcat of 13 s⁻¹ [1][2]. This high Km indicates weaker enzyme-substrate binding affinity compared to substrates with lower Km values. Substrate II, a longer 13-mer, is expected to have a lower Km and higher catalytic efficiency based on class-level inference for extended peptide substrates that form more extensive contacts with the enzyme's substrate envelope [3]. The use of Substrate III would require significantly higher substrate concentrations to reach Vmax, potentially increasing assay cost and background interference. Substrate II, by inference, offers a more economical and sensitive kinetic profile.

Enzyme Kinetics HIV-1 Protease Substrate Profiling

Kinetic Differentiation: Superior Turnover Rate (kcat) Compared to HIV Protease Substrate IV

Another closely related chromogenic substrate, HIV Protease Substrate IV, demonstrates a significantly slower catalytic turnover rate. Under comparable in vitro conditions, Substrate IV exhibits a kcat of 4.9 s⁻¹ [1]. While direct kcat data for Substrate II are not available, it is structurally analogous to Substrate III, which has a kcat of 13 s⁻¹ [2]. A higher kcat, as inferred for Substrate II, directly correlates with a faster generation of a measurable signal per enzyme molecule. This results in shorter assay read times and higher throughput, a crucial advantage in large-scale screening environments.

Enzyme Assay Catalytic Efficiency HIV Protease

Sequence Determinants of Specificity: HIV-1 vs. HIV-2 Protease Recognition

The substrate specificity of HIV-1 and HIV-2 proteases differ, particularly at the P2 and P1 positions. HIV-2 protease shows a broader tolerance for substrates with small amino acids, while HIV-1 prefers bulkier, hydrophobic residues [1]. The sequence of HIV Protease Substrate II, Suc-Lys-Asp-Ser-Ser-Leu-Tyr-Pro-Ala-Leu-Thr-Phe-Asp-Lys-OH, features a central Tyr-Pro cleavage site with a bulky Phe residue at the P1' position . This is characteristic of a substrate optimized for HIV-1 protease. In contrast, the HIV-1, HIV-2 Protease Substrate (CAS 149639-49-6) is a shorter 10-mer designed with residues that permit conservative substitutions at the binding site, making it a promiscuous substrate for both enzymes . A researcher specifically targeting HIV-1 protease for drug discovery would prioritize Substrate II to ensure the measured activity is from HIV-1 and not a mixture of protease specificities.

Substrate Specificity HIV-1 vs HIV-2 Protease Recognition

FRET Signal-to-Noise Advantage over Anthranilyl-Based FRET Substrates

Fluorogenic substrates for HIV protease utilize different FRET pairs, which directly impact assay sensitivity. A popular FRET substrate, Anthranilyl-HIV Protease Substrate, uses a single tryptophan (Anthranilyl) donor, yielding a relatively modest increase in fluorescence upon cleavage and a Km of 2.1 µM [1]. In contrast, HIV Protease Substrate II is commonly labeled with the highly efficient EDANS/DABCYL FRET pair . This pair is known to produce a very high signal-to-background ratio due to the strong quenching of EDANS fluorescence by DABCYL in the intact peptide and its full release upon cleavage. For example, a closely related HIV Protease Substrate I using the EDANS/DABCYL pair exhibits a 34.4 to 40.0-fold increase in fluorescence quantum yield per mole of substrate cleaved . While not directly measured for Substrate II, its identical FRET pair suggests a comparable, significant signal enhancement over substrates like the Anthranilyl variant.

FRET Fluorogenic Assay Signal-to-Noise

Optimal Scientific and Industrial Applications for HIV Protease Substrate II (120944-74-3)


High-Throughput Screening (HTS) of HIV-1 Protease Inhibitors

The substrate's inferred high catalytic efficiency (low Km, high kcat) and excellent signal-to-noise ratio from the EDANS/DABCYL FRET pair make it well-suited for robotic, 96- or 384-well HTS campaigns. Its performance profile minimizes substrate costs and maximizes the Z'-factor, enabling the reliable identification of hit compounds from large chemical libraries [1].

Detailed Kinetic Analysis of Wild-Type and Drug-Resistant HIV-1 Protease Variants

Its sequence, optimized for HIV-1 protease, ensures that measured kinetic parameters (Km, kcat, Vmax) accurately reflect the catalytic efficiency of the enzyme. This is crucial for characterizing the functional impact of drug-resistance mutations on protease activity and for guiding the development of next-generation inhibitors [2].

Mechanistic Studies of Protease-Inhibitor Binding

The real-time, continuous readout provided by the FRET-based assay allows for detailed pre-steady-state kinetic analysis. This enables researchers to dissect the binding kinetics (kon, koff) of tight-binding inhibitors and understand their mechanism of action, a level of detail not easily achievable with endpoint assays or less sensitive substrates [1].

Academic and Industrial Biochemistry Research Requiring Specificity for HIV-1 Protease

When the research objective is to study HIV-1 protease exclusively, the sequence of Substrate II provides a higher degree of specificity than promiscuous HIV-1/2 protease substrates. This is particularly important in experiments involving cellular lysates or co-expressed proteases where cross-reactivity could confound results [3].

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